Cas no 1183245-80-8 (6-(Ethylamino)pyridazine-3-carboxylic Acid)

6-(Ethylamino)pyridazine-3-carboxylic Acid is a pyridazine derivative with a carboxylic acid functional group at the 3-position and an ethylamino substituent at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features enable further functionalization, making it valuable for constructing heterocyclic frameworks. The ethylamino group enhances solubility and reactivity, while the carboxylic acid moiety allows for conjugation or derivatization via esterification or amidation. This compound is useful in medicinal chemistry for designing bioactive molecules, owing to its balanced polarity and potential for hydrogen bonding interactions. High purity grades are available for research applications.
6-(Ethylamino)pyridazine-3-carboxylic Acid structure
1183245-80-8 structure
Product Name:6-(Ethylamino)pyridazine-3-carboxylic Acid
CAS No:1183245-80-8
MF:C7H9N3O2
MW:167.165261030197
MDL:MFCD12152631
CID:1210926
PubChem ID:60791008
Update Time:2025-10-16

6-(Ethylamino)pyridazine-3-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 6-(Ethylamino)-3-pyridazinecarboxylic acid
    • 6-(Ethylamino)pyridazine-3-carboxylic Acid
    • SY028792
    • MFCD12152631
    • DB-253476
    • CS-0335126
    • SCHEMBL20075852
    • 6-(ethylamino)pyridazine-3-carboxylicacid
    • AC3103
    • 3-Pyridazinecarboxylic acid, 6-(ethylamino)-
    • AKOS010006481
    • 1183245-80-8
    • MDL: MFCD12152631
    • Inchi: 1S/C7H9N3O2/c1-2-8-6-4-3-5(7(11)12)9-10-6/h3-4H,2H2,1H3,(H,8,10)(H,11,12)
    • InChI Key: JCMSODKWJRJTFR-UHFFFAOYSA-N
    • SMILES: OC(C1=CC=C(N=N1)NCC)=O

Computed Properties

  • Exact Mass: 167.06900
  • Monoisotopic Mass: 167.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 75.1Ų

Experimental Properties

  • PSA: 78.34000
  • LogP: 0.02850

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6-(Ethylamino)pyridazine-3-carboxylic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:1183245-80-8)6-(Ethylamino)pyridazine-3-carboxylic Acid
Order Number:A907995
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:29
Price ($):301.0
Email:sales@amadischem.com

Additional information on 6-(Ethylamino)pyridazine-3-carboxylic Acid

Introduction to 6-(Ethylamino)pyridazine-3-carboxylic Acid (CAS No: 1183245-80-8)

6-(Ethylamino)pyridazine-3-carboxylic Acid, identified by its Chemical Abstracts Service (CAS) number 1183245-80-8, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic organic molecule belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms. The presence of an ethylamino substituent at the 6-position and a carboxylic acid group at the 3-position imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.

The compound’s structure, featuring both basic and acidic functionalities, allows for diverse interactions with biological targets. The ethylamino side chain provides a nitrogen-rich environment, enabling potential hydrogen bonding and coordination capabilities, while the carboxylic acid group serves as a reactive site for further derivatization. These features have garnered interest in its application within medicinal chemistry, particularly for the design of novel therapeutic agents.

In recent years, there has been growing attention on pyridazine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that modifications in the pyridazine core can influence pharmacokinetic properties, binding affinity, and target specificity. The specific arrangement of functional groups in 6-(Ethylamino)pyridazine-3-carboxylic Acid positions it as a promising scaffold for exploring new pharmacological pathways.

One of the most compelling areas of research involving this compound is its potential role in anticancer therapy. Pyridazine derivatives have shown promise in preclinical studies as inhibitors of kinases and other enzymes implicated in tumor growth and progression. The ethylamino moiety may facilitate interactions with metal ions or other biomolecules, enhancing its efficacy as a therapeutic agent. Furthermore, the carboxylic acid group can be exploited to form salt forms or esters, improving solubility and bioavailability—critical factors for drug development.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 6-(Ethylamino)pyridazine-3-carboxylic Acid for biological activity. Molecular docking simulations and virtual screening techniques have identified potential binding pockets in target proteins, guiding the optimization of lead compounds. This approach has accelerated the discovery process, allowing researchers to focus on derivatives with enhanced potency and selectivity.

The synthesis of 6-(Ethylamino)pyridazine-3-carboxylic Acid presents an interesting challenge due to its structural complexity. Traditional synthetic routes often involve multi-step processes requiring careful control of reaction conditions to avoid unwanted side products. However, recent innovations in catalytic methods have streamlined these procedures, making large-scale production more feasible. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to construct key carbon-nitrogen bonds efficiently.

Beyond oncology, this compound has shown potential in addressing inflammatory and neurodegenerative diseases. The structural motifs present in 6-(Ethylamino)pyridazine-3-carboxylic Acid can interact with receptors and enzymes involved in these pathologies. Preliminary studies suggest that derivatives of this scaffold may modulate inflammatory cytokine release or inhibit aberrant protein aggregation—hallmarks of several neurodegenerative conditions. These findings underscore the versatility of pyridazine-based molecules as pharmacological tools.

The role of 6-(Ethylamino)pyridazine-3-carboxylic Acid in drug development is further highlighted by its utility as a building block for more complex molecules. Medicinal chemists often employ such intermediates to explore structural diversity during hit-to Lead optimization campaigns. The ease with which functional groups can be modified allows for rapid exploration of chemical space, increasing the likelihood of identifying compounds with desirable therapeutic profiles.

In conclusion, 6-(Ethylamino)pyridazine-3-carboxylic Acid (CAS No: 1183245-80-8) represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features offer opportunities for designing novel therapeutics across multiple disease areas. As computational methods and synthetic techniques continue to evolve, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1183245-80-8)6-(Ethylamino)pyridazine-3-carboxylic Acid
A907995
Purity:99%
Quantity:1g
Price ($):301.0
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